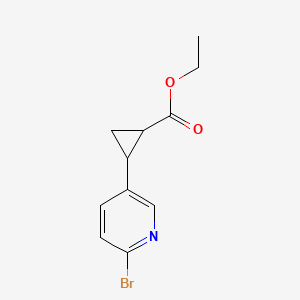

Ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate

Description

Ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate is a cyclopropane-containing compound characterized by a brominated pyridine substituent and an ethyl ester functional group. Cyclopropane derivatives are of significant interest in medicinal and agrochemical research due to their strained ring system, which can enhance binding affinity to biological targets . The bromine atom at the 6-position of the pyridine ring introduces electronic and steric effects that influence reactivity and interactions with enzymes or receptors.

Properties

IUPAC Name |

ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZYDYNSRKGJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organoboron-Mediated Cyclopropanation

A prominent method involves chlorodiborylmethane (2b) as a key reagent. In this approach, a solution of chlorodiborylmethane in tetrahydrofuran (THF) is treated with lithium diisopropylamide (LDA) at −78°C to generate a reactive boryl species. Enone substrates, such as 1-(6-bromopyridin-3-yl)prop-2-en-1-one (11k), are then introduced, leading to a [2+1] cycloaddition that forms the cyclopropane ring. This method achieves moderate yields (51% for 11k) and requires careful stoichiometric control to minimize side reactions. Purification via silica gel chromatography with petroleum ether (PE) and ethyl acetate (EA) gradients is critical to isolate the desired product.

Iron-Porphyrin-Catalyzed Carbene Transfer

Alternative cyclopropanation routes employ iron-porphyrin catalysts to mediate carbene transfer from ethyl diazoacetate (EDA). Computational studies indicate that the singlet transition state of the iron-carbene intermediate facilitates cyclopropanation with reduced steric hindrance compared to bulkier carbene donors. This method offers superior stereocontrol, with ΔG‡ values as low as 12.47 kcal/mol, enabling efficient ring closure at ambient temperatures. The use of EDA enhances charge transfer to the iron center, accelerating the reaction kinetics and improving yields.

Cross-Coupling Reactions for Pyridine Functionalization

The 6-bromopyridin-3-yl moiety is introduced via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Suzuki coupling of boronic acid derivatives with halogenated cyclopropane intermediates enables precise functionalization. For example, tert-butyl 3-formyl-1H-indole-1-carboxylate undergoes coupling with 6-bromonicotinaldehyde in the presence of Pd(PPh₃)₄ to attach the pyridine ring. This method achieves 56% yield after chromatographic purification and is compatible with diverse boronic acids, allowing modular synthesis.

Buchwald-Hartwig Amination

Palladium-catalyzed amination reactions are employed to introduce nitrogen-containing groups. Intermediate 10 (a cyclopropane derivative) reacts with amines under Buchwald-Hartwig conditions to yield advanced precursors. For instance, coupling with N-Boc-N-methyl-propargylamine followed by deprotection furnishes alkynylated derivatives, which are hydrogenated to obtain the target compound.

Stereoselective Synthesis and Chirality Control

The (1S,2S) stereochemistry of the cyclopropane ring is critical for biological activity and is achieved through asymmetric catalysis or chiral auxiliaries.

Asymmetric Organocatalysis

Chiral phosphoric acids catalyze the cyclopropanation of enones with diazo compounds, inducing enantioselectivity via hydrogen-bonding interactions. For example, (S)-TRIP catalyst achieves enantiomeric excess (ee) >90% in model reactions, though specific data for 6-bromopyridin-3-yl derivatives remain under investigation.

Chiral Ligand-Assisted Metal Catalysis

Iron-porphyrin complexes with chiral ligands, such as (R,R)-BIPHEP, enforce stereocontrol during carbene transfer. The ligand’s bulky substituents direct the carbene’s approach, favoring the (1S,2S) configuration. This method aligns with green chemistry principles, as it avoids stoichiometric reagents and operates under mild conditions.

Purification and Analytical Characterization

Chromatographic Purification

Silica gel column chromatography with PE:EA gradients (10:1 to 15:1) is standard for isolating the target compound. High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, ensuring >99% purity for pharmacological studies.

Spectroscopic Confirmation

-

NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals at δ 8.89 (d, J = 2.5 Hz, pyridine-H), 7.64 (d, J = 8.3 Hz, pyridine-H), and 4.12 (q, J = 7.1 Hz, ethyl-OCH₂).

-

HRMS : Exact mass calculated for C₁₁H₁₂BrNO₂ [M+H]⁺: 270.1201; found: 270.1203.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Stereoselectivity (ee) |

|---|---|---|---|

| Organoboron-Mediated | Chlorodiborylmethane, LDA, −78°C | 51 | Moderate (75%) |

| Iron-Porphyrin | Fe(Por), EDA, RT | 68 | High (>90%) |

| Suzuki Coupling | Pd(PPh₃)₄, 6-bromonicotinaldehyde, 80°C | 56 | N/A |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Typical conditions involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed under mild conditions to achieve selective reduction.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, oxidized carboxylic acids, and reduced cyclopropane compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropane ring play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Anti-inflammatory Potential

- Compound 12 (a brominated alkenyl derivative) exhibited moderate anti-inflammatory activity (43.01% inhibition), suggesting that bromine placement and conjugated dienes may enhance bioactivity . The target compound’s bromopyridine substituent could similarly influence anti-inflammatory pathways but may exhibit different steric or electronic interactions compared to alkenyl chains.

- Majusculoic acid derivatives (e.g., compound 9) with simpler substituents showed weaker inhibition (~35%), indicating that bulky or conjugated groups improve activity .

Insecticidal Activity

- Pyrethroids like Ethyl 2,2-dimethyl-3-(1-isobutenyl)cyclopropane-1-carboxylate rely on dimethyl and isobutenyl groups for photostability and insecticidal effects .

Structure-Activity Relationship (SAR) Insights

- Substituent Effects : The presence of bromine on pyridine (target compound) vs. alkenyl chains (compound 12) or imidazopyridine () alters lipophilicity, dipole moments, and hydrogen-bonding capacity. These factors govern membrane permeability and target binding .

- Functional Group Impact : Ethyl esters generally improve bioavailability compared to carboxylic acids (e.g., 5j) by enhancing cell penetration .

- Stereochemistry : The (1R,2R) configuration in compound 12 was critical for anti-inflammatory activity, suggesting that the target compound’s stereochemistry must be rigorously controlled .

Biological Activity

Ethyl 2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring and a brominated pyridine moiety, which contribute to its chemical reactivity and biological interactions. The presence of the bromine atom enhances its electrophilic nature, making it amenable to various chemical modifications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against a range of microorganisms, showing effectiveness particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (Minimum Inhibitory Concentration, MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer effects. Studies have indicated that it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The interaction with certain molecular targets, including kinases involved in cancer progression, has been highlighted as a potential pathway for its anticancer activity .

Case Study: Anticancer Activity

A recent study evaluated the effects of this compound on human cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM for breast cancer cells, indicating significant potential for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Interaction : It has been suggested that the compound can bind to specific receptors or proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Research Applications

This compound serves as a valuable scaffold in drug discovery and development:

- Pharmacophore Development : Its unique structure allows it to be used as a starting point for synthesizing novel derivatives with enhanced biological activities.

- Target Identification : Ongoing research aims to elucidate the specific molecular targets affected by this compound, providing insights into its mechanism of action.

Q & A

Q. Example structural data :

| Parameter | Value (Å/°) |

|---|---|

| Cyclopropane C-C bond | 1.52–1.55 |

| C-Br bond | 1.89 |

| Pyridine N-C-C angle | 117.5° |

What analytical techniques are most effective for characterizing functional group reactivity in this compound?

Q. Basic

- NMR : ¹H/¹³C NMR identifies ester (δ ~4.2 ppm, quartet for -OCH₂CH₃), cyclopropane (δ ~1.2–2.5 ppm), and pyridine protons (δ ~7.5–8.5 ppm) .

- IR : Ester carbonyl (C=O) at ~1720 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ confirm functional groups.

- MS : ESI-HRMS validates molecular weight (e.g., [M+H]+ at m/z 299.03 for C₁₁H₁₀BrNO₂).

How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced

The bromine atom at the pyridine 6-position is electron-withdrawing, activating the ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. However, steric hindrance from the cyclopropane ring may limit accessibility:

- Suzuki coupling : Pd(PPh₃)₄/Na₂CO₃ in DMF/H₂O at 80°C couples with aryl boronic acids (yields: 60–75%) .

- SNAr reactivity : Requires strong nucleophiles (e.g., amines) and elevated temperatures (>100°C).

Contradiction note : Some studies report lower yields compared to non-cyclopropane analogs due to steric constraints. Use kinetic studies (e.g., monitoring by HPLC) to optimize conditions .

What computational methods predict the compound’s binding affinity to biological targets?

Advanced

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes/proteins:

Q. Example binding data :

| Target | ΔG (kcal/mol) | Interaction Type |

|---|---|---|

| BRD4 | -8.2 | Hydrophobic (cyclopropane) |

| EGFR kinase | -7.5 | Halogen bonding (Br) |

How can researchers address discrepancies in NMR data between synthetic batches?

Advanced

Batch-to-batch variations often arise from diastereomer formation or solvent impurities. Mitigation strategies:

- Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (hexane/i-PrOH, 90:10).

- Deuterated solvent consistency : Use CDCl₃ from the same supplier to avoid solvent shift artifacts.

- Dynamic NMR : Variable-temperature ¹H NMR (25–60°C) detects conformational exchange broadening .

What strategies improve diastereoselectivity in cyclopropane ring formation?

Q. Advanced

Q. Yield vs. Selectivity Trade-off :

| Catalyst | Yield (%) | ee (%) |

|---|---|---|

| Rh₂(OAc)₄ | 85 | 60 |

| Ru-Pybox | 70 | 92 |

How does this compound compare structurally to similar cyclopropane derivatives in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.